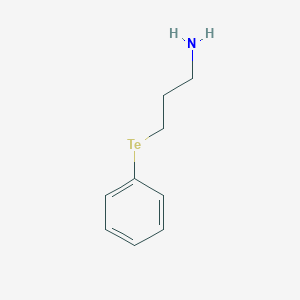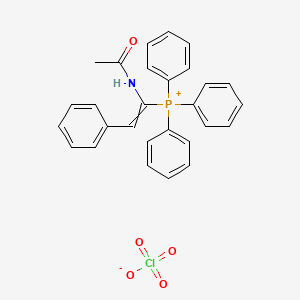
1,4,8,11-Tetraazacyclotetradecane, 1,11-bis(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,8,11-Tetraazacyclotetradecane, 1,11-bis(phenylmethyl)- is a macrocyclic compound known for its ability to form stable complexes with metal ions. This compound is part of the azamacrocycle family and is often used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4,8,11-Tetraazacyclotetradecane, 1,11-bis(phenylmethyl)- can be synthesized through a multi-step process involving the cyclization of linear polyamines. The typical synthetic route includes the reaction of ethylenediamine with formaldehyde and benzyl chloride under basic conditions to form the macrocyclic structure. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of high-pressure reactors and advanced separation techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 1,4,8,11-Tetraazacyclotetradecane, 1,11-bis(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted macrocyclic compounds.
Aplicaciones Científicas De Investigación
1,4,8,11-Tetraazacyclotetradecane, 1,11-bis(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the study of metal ion transport and storage in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a chelating agent for metal ion detoxification.
Industry: Used as an antioxidant in rubber and as a stabilizer in various industrial processes
Mecanismo De Acción
The mechanism of action of 1,4,8,11-Tetraazacyclotetradecane, 1,11-bis(phenylmethyl)- involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with metal ions, forming a stable chelate complex. This property is utilized in various applications, including catalysis, metal ion transport, and detoxification .
Comparación Con Compuestos Similares
1,4,8,11-Tetraazacyclotetradecane (Cyclam): Similar structure but without the benzyl groups.
1,4,7,10-Tetraazacyclododecane (Cyclen): Smaller ring size with similar coordination properties.
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: Methyl-substituted derivative with different solubility and reactivity
Uniqueness: 1,4,8,11-Tetraazacyclotetradecane, 1,11-bis(phenylmethyl)- is unique due to the presence of benzyl groups, which enhance its lipophilicity and ability to interact with organic solvents. This makes it particularly useful in applications requiring organic solubility and stability .
Propiedades
Número CAS |
151367-38-3 |
|---|---|
Fórmula molecular |
C24H36N4 |
Peso molecular |
380.6 g/mol |
Nombre IUPAC |
1,11-dibenzyl-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C24H36N4/c1-3-9-23(10-4-1)21-27-17-8-18-28(22-24-11-5-2-6-12-24)20-16-26-14-7-13-25-15-19-27/h1-6,9-12,25-26H,7-8,13-22H2 |
Clave InChI |
MQHRPWXQWQBLOE-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCN(CCCN(CCNC1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


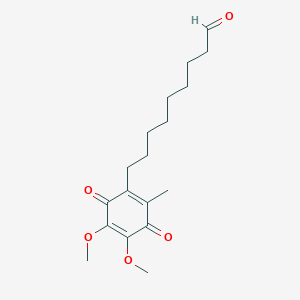
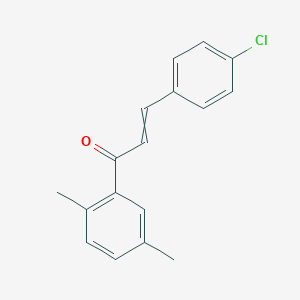


![Butyl[(1,3-dithian-2-yl)methyl]dimethylsilane](/img/structure/B14270102.png)

![2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane;dihydrochloride](/img/structure/B14270110.png)
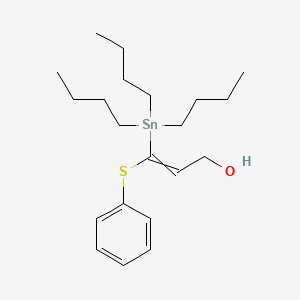
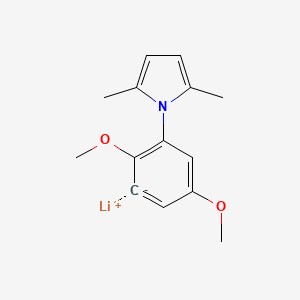

![2-[(Trimethylplumbyl)methyl]pyridine](/img/structure/B14270131.png)
![N-{[2-(Aminomethyl)phenyl]methyl}-3-(trimethoxysilyl)propan-1-amine](/img/structure/B14270134.png)
